

An In-depth Technical Guide to 3,6-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichlorophthalic acid

Cat. No.: B098235

[Get Quote](#)

CAS Number: 16110-99-9

This technical guide provides a comprehensive overview of **3,6-Dichlorophthalic acid**, a halogenated aromatic dicarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

3,6-Dichlorophthalic acid is a chlorinated derivative of phthalic acid. Its chemical structure and properties make it a valuable precursor in organic synthesis. The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and the properties of its downstream derivatives.

Table 1: General and Physical Properties of **3,6-Dichlorophthalic Acid**

Property	Value	Source
CAS Number	16110-99-9	[1]
Molecular Formula	C ₈ H ₄ Cl ₂ O ₄	[1]
Molecular Weight	235.02 g/mol	[1]
IUPAC Name	3,6-dichlorophthalic acid	[1]
Synonyms	1,2-Benzenedicarboxylic acid, 3,6-dichloro-; 3,6- dichlorobenzene-1,2- dicarboxylic acid	[1]
pKa (Predicted)	pK1: 1.46 (25°C)	
Melting Point	Not available	
Appearance	White to off-white solid (Expected)	

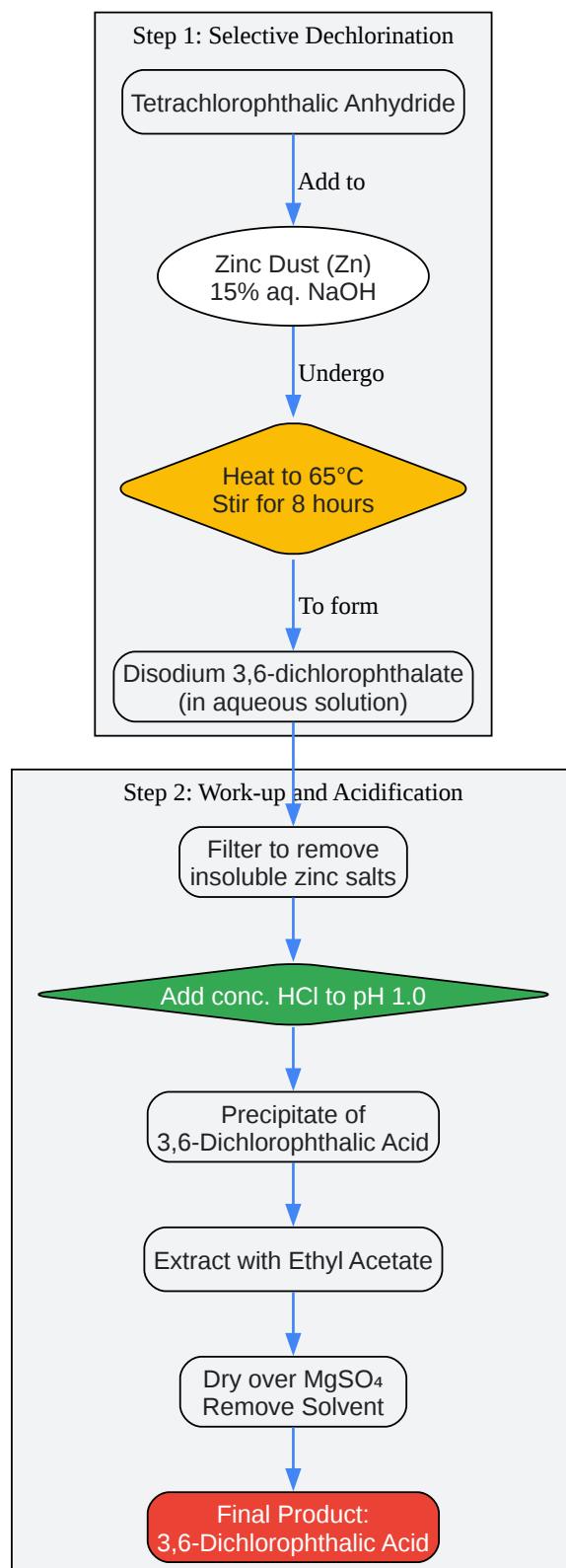
Table 2: Computed Properties of **3,6-Dichlorophthalic Acid**

Descriptor	Value	Source
XLogP3	1.8	[1]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	
Topological Polar Surface Area	74.6 Å ²	[1]
Complexity	230	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3,6-Dichlorophthalic acid**. While comprehensive spectral data is not fully available in public databases, the expected characteristics are summarized below based on its chemical structure.

Table 3: Spectroscopic Data for **3,6-Dichlorophthalic Acid**


Technique	Data Summary	Source
¹³ C NMR	Spectra are available, showing characteristic peaks for aromatic and carboxylic acid carbons. [1] [2] Expected signals include those for the chlorinated aromatic carbons, the non-chlorinated aromatic carbons, and the carboxyl carbons.	[1] [2]
Mass Spectrometry (GC-MS)	Mass spectra are available. [1] The fragmentation pattern would be expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.	[1]
Infrared (IR) Spectroscopy	Expected to show a broad O-H stretch from the carboxylic acids (~2500-3300 cm ⁻¹), a strong C=O stretch (~1700 cm ⁻¹), and C-Cl stretches in the fingerprint region.	

Experimental Protocols

Synthesis of 3,6-Dichlorophthalic Acid via Selective Dechlorination

A primary route for synthesizing **3,6-Dichlorophthalic acid** is the selective reductive dechlorination of tetrachlorophthalic anhydride, followed by hydrolysis.^[3] The process removes the chlorine atoms at the 4- and 5-positions.^[3]

Experimental Workflow for Synthesis

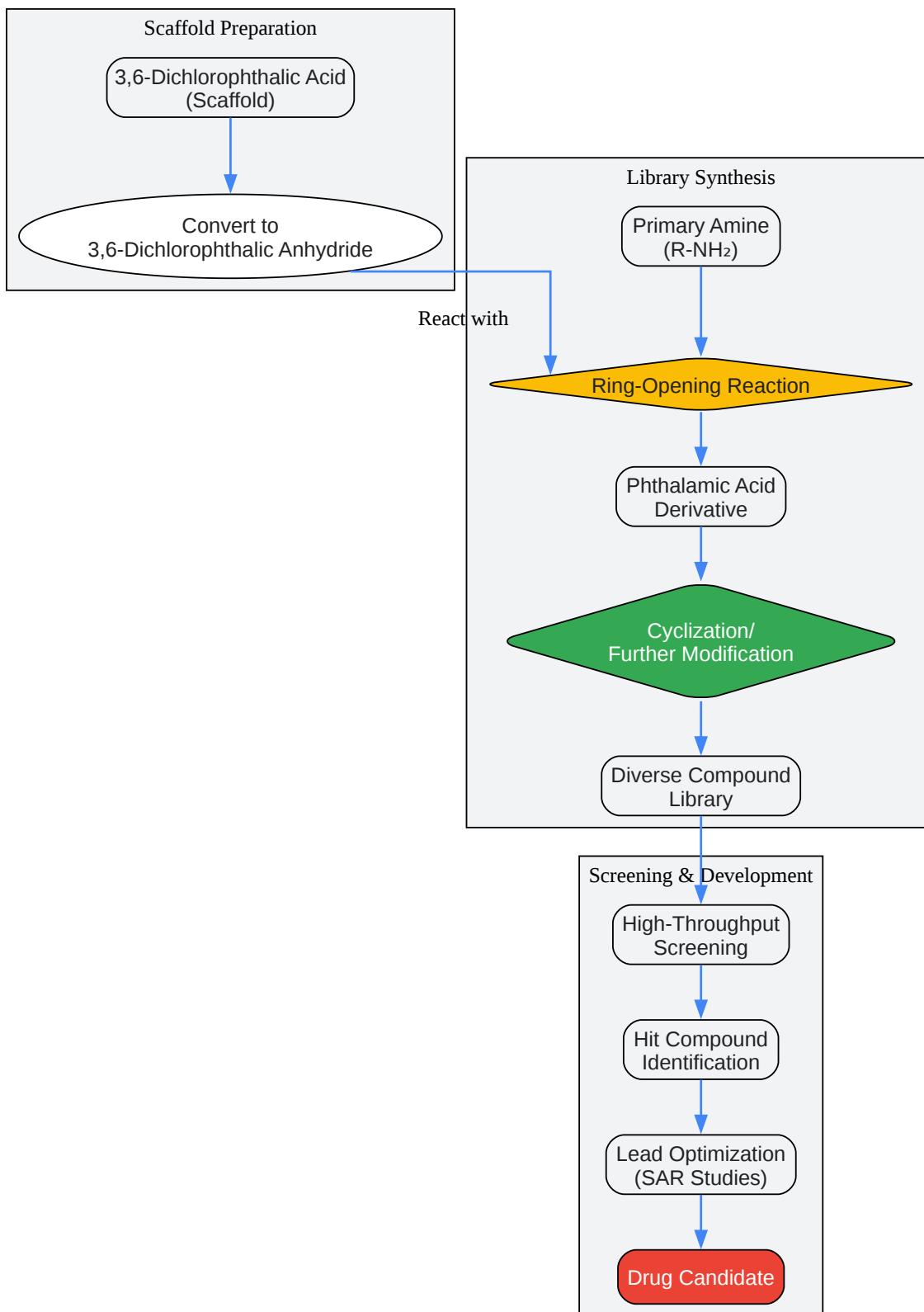
[Click to download full resolution via product page](#)**Caption: Synthesis of 3,6-Dichlorophthalic Acid.**

Methodology:

- Reaction Setup: In a suitable reaction vessel, add tetrachlorophthalic anhydride (1.0 eq) to a 15% aqueous solution of sodium hydroxide.
- Addition of Reducing Agent: Add zinc dust (0.5 eq) to the mixture.
- Dechlorination: Heat the mixture to approximately 65°C and stir vigorously for 8 hours. The reaction selectively removes the chlorine atoms at the 4- and 5-positions.[3]
- Work-up: After cooling to room temperature, filter the reaction mixture to remove zinc salts and other insoluble materials.
- Acidification: Transfer the aqueous filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution reaches 1.0. This will precipitate the **3,6-Dichlorophthalic acid**.
- Isolation and Purification: Collect the precipitate by vacuum filtration. For higher purity, the crude product can be extracted into a suitable organic solvent like ethyl acetate, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

Derivatization to 3,6-Dichlorophthalic Anhydride

The corresponding anhydride is a highly useful derivative due to its enhanced reactivity in acylation and polymerization reactions.[4]


Methodology:

- Dehydration: Place dry **3,6-Dichlorophthalic acid** (1.0 eq) in a round-bottomed flask with acetic anhydride (1.1 eq).
- Reaction: Reflux the mixture for 2-3 hours.
- Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the anhydride.
- Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold glacial acetic acid, and dry under vacuum.

Applications in Research and Drug Development

While direct applications of **3,6-Dichlorophthalic acid** as a therapeutic agent are not documented, its structure serves as a valuable scaffold in medicinal chemistry and materials science. Its anhydride derivative is an intermediate for phthalazines and quinones with potential antimicrobial activity.^[4] The dichlorophenyl motif is present in numerous pharmacologically active compounds, suggesting its utility in drug design.^[5]

Logical Workflow: Role in Fragment-Based Drug Discovery

[Click to download full resolution via product page](#)

Caption: Application in Medicinal Chemistry Workflow.

This workflow illustrates how **3,6-Dichlorophthalic acid** can be used as a starting scaffold.

- Activation: The acid is converted to its more reactive anhydride.
- Library Synthesis: The anhydride reacts with a diverse set of primary amines in a ring-opening reaction to form a library of phthalamic acid derivatives. These can be further cyclized or modified.
- Biological Screening: The resulting library of compounds is screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activity.
- Lead Optimization: The structure of hit compounds is systematically modified to improve potency, selectivity, and pharmacokinetic properties, leading to a potential drug candidate.

Safety and Handling

Detailed safety information for **3,6-Dichlorophthalic acid** is not widely published. However, based on the data for its anhydride and related chlorinated acids, caution is advised.

Table 4: GHS Hazard Information for 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5)

Hazard Class & Category	Hazard Statement	Source
Skin Irritation (Category 2)	H315: Causes skin irritation	
Eye Irritation (Category 2)	H319: Causes serious eye irritation	
STOT SE (Category 3)	H335: May cause respiratory irritation	

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

- Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly closed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dichlorophthalic acid | C8H4Cl2O4 | CID 85292 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 4. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dichlorophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098235#3-6-dichlorophthalic-acid-cas-number\]](https://www.benchchem.com/product/b098235#3-6-dichlorophthalic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com